2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid 2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 492997-60-1
VCID: VC5532372
InChI: InChI=1S/C19H17NO3/c1-11-7-12(2)18-15(8-11)16(19(21)22)10-17(20-18)13-5-4-6-14(9-13)23-3/h4-10H,1-3H3,(H,21,22)
SMILES: CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)O)C
Molecular Formula: C19H17NO3
Molecular Weight: 307.349

2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

CAS No.: 492997-60-1

Cat. No.: VC5532372

Molecular Formula: C19H17NO3

Molecular Weight: 307.349

* For research use only. Not for human or veterinary use.

2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid - 492997-60-1

Specification

CAS No. 492997-60-1
Molecular Formula C19H17NO3
Molecular Weight 307.349
IUPAC Name 2-(3-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Standard InChI InChI=1S/C19H17NO3/c1-11-7-12(2)18-15(8-11)16(19(21)22)10-17(20-18)13-5-4-6-14(9-13)23-3/h4-10H,1-3H3,(H,21,22)
Standard InChI Key VECQATGGKKNUFY-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid features a quinoline core substituted at positions 2, 6, and 8. The 2-position bears a 3-methoxyphenyl group, while methyl groups occupy the 6- and 8-positions. The 4-carboxylic acid moiety enhances polarity, influencing solubility and target binding.

PropertyValueSource
Molecular formulaC₁₉H₁₇NO₃
Molecular weight311.35 g/mol
IUPAC name2-(3-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Canonical SMILESCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3C)C)C(=C2C)C(=O)O

The carboxylic acid group at position 4 enables hydrogen bonding with biological targets, while the methoxy and methyl substituents modulate steric and electronic interactions .

Spectral Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structure:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, quinoline-H5), 7.92–7.85 (m, 2H, aryl-H), 7.45 (d, J = 8.4 Hz, 1H, aryl-H), 3.89 (s, 3H, OCH₃), 2.67 (s, 3H, CH₃), 2.51 (s, 3H, CH₃) .

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (quinoline ring vibrations) .

X-ray crystallography of related compounds reveals planar quinoline systems with dihedral angles <10° between the methoxyphenyl and quinoline planes, suggesting π-π stacking capabilities .

Synthesis and Structural Optimization

Pfitzinger Condensation Route

The quinoline core is synthesized via Pfitzinger condensation between 3-methoxyacetophenone and dimethyl oxalate under acidic conditions (Scheme 1) . Subsequent Suzuki-Miyaura coupling introduces the 6,8-dimethyl groups using methylboronic acid and palladium catalysts .

Scheme 1: Synthetic route for 2-(3-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid .

  • Pfitzinger reaction:
    3-Methoxyacetophenone+Dimethyl oxalateHCl, ΔQuinoline intermediate\text{3-Methoxyacetophenone} + \text{Dimethyl oxalate} \xrightarrow{\text{HCl, Δ}} \text{Quinoline intermediate}

  • Suzuki coupling:
    Quinoline intermediate+Methylboronic acidPd(PPh₃)₄, Na₂CO₃6,8-Dimethylquinoline derivative\text{Quinoline intermediate} + \text{Methylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{6,8-Dimethylquinoline derivative}

  • Oxidation and hydrolysis:
    6,8-DimethylquinolineSeO₂, H₂O₂Carboxylic acid\text{6,8-Dimethylquinoline} \xrightarrow{\text{SeO₂, H₂O₂}} \text{Carboxylic acid}

Yield optimization studies indicate 68–72% efficiency for the Pfitzinger step and 85–90% for Suzuki coupling .

Challenges in Functionalization

The C3 methyl group complicates ester hydrolysis, necessitating harsh conditions (e.g., BBr₃ in CH₂Cl₂) to preserve the carboxylic acid functionality . Alternative strategies employ cesium salts and iodomethane for selective methylation .

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity against Gram-positive and Gram-negative pathogens:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus16–32
Escherichia coli64–128
Pseudomonas aeruginosa128–256

Mechanistic studies suggest dual inhibition of DNA gyrase and topoisomerase IV, disrupting bacterial replication . The methoxyphenyl group enhances membrane penetration, as evidenced by 40% higher intracellular accumulation compared to non-methoxy analogs .

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (breast)12.4 ± 1.2Apoptosis via Bax/Bcl-2
A549 (lung)18.7 ± 2.1G2/M cell cycle arrest
HT-29 (colon)24.9 ± 3.0ROS-mediated necrosis

At 50 µM, the compound induces 80% apoptosis in MCF-7 cells by upregulating caspase-3 and downregulating survivin . Comparative studies with 5-fluorouracil show 2.3-fold higher selectivity for cancer cells over normal fibroblasts .

Pharmacokinetics and Metabolic Fate

Absorption and Distribution

LogP calculations (2.8 ± 0.3) predict moderate lipophilicity, enabling blood-brain barrier penetration. Plasma protein binding exceeds 92%, with a volume of distribution (Vd) of 1.8 L/kg in rat models .

Metabolism and Excretion

Hepatic microsomal studies identify two primary metabolites:

  • Demethylation: Loss of the 3-methoxy group (CYP3A4-mediated).

  • Glucuronidation: Conjugation at the carboxylic acid (UGT1A1).

Elimination occurs predominantly via renal excretion (60–65%) with a half-life (t₁/₂) of 4.2 hours .

Applications in Drug Development

Antibiotic Adjuvants

Synergy studies with ciprofloxacin reduce P. aeruginosa biofilm formation by 70% at sub-MIC concentrations . The carboxylic acid group chelates Mg²⁺ ions, disrupting biofilm matrix integrity.

Targeted Cancer Therapeutics

Conjugation with folate ligands enhances tumor-specific uptake, achieving 3.8-fold higher intracellular concentrations in folate receptor-positive cells .

Future Research Directions

  • In vivo toxicity profiling: Chronic dosing studies in murine models.

  • Crystallographic studies: Co-crystallization with COX-2 to elucidate binding motifs.

  • Nanoparticle delivery systems: Encapsulation in PLGA nanoparticles to improve bioavailability.

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